Dirhenium trioxide
Description
Properties
CAS No. |
12624-27-0 |
|---|---|
Molecular Formula |
O7Re2-14 |
Molecular Weight |
484.41 g/mol |
IUPAC Name |
oxygen(2-);rhenium |
InChI |
InChI=1S/7O.2Re/q7*-2;; |
InChI Key |
ASCDQPSSGQOUOI-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Re].[Re] |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Re].[Re] |
Other CAS No. |
12624-27-0 |
Origin of Product |
United States |
Theoretical and Computational Investigations of Dirhenium Trioxide Re2o3
Electronic Structure and Chemical Bonding Analysis
The arrangement of electrons and the nature of the chemical bonds in dirhenium trioxide are fundamental to its properties. Theoretical studies, primarily employing quantum mechanical calculations, have begun to unravel the complex interplay of rhenium-oxygen and rhenium-rhenium interactions.
First-Principles Calculations (e.g., Density Functional Theory) for Re-O and Re-Re Interactions
First-principles calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the geometry and bonding of molecules like this compound. DFT calculations have been performed on various rhenium oxide systems, providing a framework for understanding Re₂O₃. For instance, studies on oxo-bridged dinuclear rhenium complexes containing a bent Re₂O₃ unit have shown that DFT can accurately predict geometries that agree well with experimental X-ray structures. researchgate.net
In these complex systems, the rhenium-oxygen bonds are a key feature. Natural Bond Orbital (NBO) analysis, a computational method used to study bonding, indicates that the Re-O bonds have significant covalent character. researchgate.net This is a common feature in transition metal oxides, where the hybridization of metal d-orbitals with oxygen p-orbitals plays a crucial role. The analysis of charge density maps in related iron oxides, for example, shows strong hybridization between the metal 3d and oxygen 2p orbitals, a phenomenon that is also expected in Re₂O₃. nih.govrsc.org
Investigation of Potential Oxidation States and Mixed-Valence Character
Rhenium is known for its ability to exist in a wide range of oxidation states, from -3 to +7. This versatility raises the possibility of mixed-valence character in this compound, where the two rhenium atoms might formally possess different oxidation states. For instance, in the nominal Re₂O₃ stoichiometry, the rhenium centers would have an average oxidation state of +3. However, it is conceivable that the molecule could exhibit a charge distribution corresponding to Re(II)-Re(IV) or other combinations.
The concept of mixed-valence compounds, where an element exists in more than one oxidation state, is well-established in chemistry. pearson.com Such compounds are classified into three categories based on the degree of electronic communication between the metal centers. pearson.com First-principles structural search calculations have predicted new rhenium-based compounds under high pressure that exhibit mixed-valence states due to inequivalent coordination environments. researchgate.net For example, the predicted Re₃O₂ compound shows rhenium atoms in different valence states. researchgate.netstackexchange.com This theoretical precedent suggests that a mixed-valence state in Re₂O₃ is a plausible scenario that warrants detailed computational investigation. The presence of mixed valency can have profound effects on the electronic and magnetic properties of a material. mdpi.com
Molecular Orbital Theory Applied to Dirhenium-Oxygen Frameworks
In the context of a dirhenium-oxygen framework, the MO diagram would be complex, involving the 5d and 6s orbitals of rhenium and the 2p orbitals of oxygen. Theoretical studies on related systems provide a glimpse into what such a diagram might entail. For example, DFT calculations on tri-rhenium oxide clusters have been complemented by MO analyses to understand their structural evolution and chemical bonding. shaalaa.com Similarly, for a dinuclear rhenium complex with a bent Re₂O₃ unit, the MO sequence was found to be nearly identical to that of a related linear complex, suggesting that the core electronic structure is robust. researchgate.net
A simplified approach to understanding the MO diagram of a metal-oxide framework, such as that in ReO₃, involves considering the interactions between the metal d-orbitals and the oxygen p-orbitals to form bonding, non-bonding, and anti-bonding orbitals. ck12.org The highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) are of particular interest as they govern the reactivity and electronic properties of the molecule. In many transition metal oxides, the HOMO has significant oxygen p-character, while the LUMO is dominated by metal d-orbitals.
Spin Configurations and Magnetic Interactions Studies
The presence of d-electrons in the rhenium atoms opens up the possibility of interesting magnetic properties in this compound. The spin state of the molecule, which can be high-spin or low-spin, and the magnetic coupling between the two rhenium centers (ferromagnetic, antiferromagnetic, or non-coupled) are key questions that can be addressed through computational studies.
Computational studies on a wide range of binary d-metal oxides have shown that DFT can be used to predict their magnetic ground states. brainly.com For many of these oxides, an antiferromagnetic ground state is found to be the most stable. brainly.com For example, first-principles calculations on various polymorphs of iron(III) oxide (Fe₂O₃) have been used to investigate their complex magnetic orderings, including ferrimagnetic and antiferromagnetic configurations. nih.gov These studies often employ a broken-symmetry approach within DFT to model different magnetic arrangements.
Thermodynamic Stability and Energetic Landscape
The thermodynamic stability of a compound determines its likelihood of formation and its persistence under various conditions. Computational chemistry offers powerful tools to calculate key thermodynamic quantities that define the energetic landscape of a molecule.
Calculations of Formation Enthalpies and Free Energies
The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. This value can be calculated theoretically using quantum chemical methods. The general approach involves computing the total electronic energies of the product molecule (e.g., Re₂O₃) and the elemental reactants (Re and O₂) and then combining these with zero-point vibrational energies and thermal corrections to obtain the enthalpy.
While experimental data on the heat of formation exists for other rhenium oxides like ReO₃ and Re₂O₇, specific calculated or experimental values for Re₂O₃ are not readily found. However, the methodology for such calculations is well-established. For instance, the enthalpy of formation for various compounds can be calculated using Hess's law if the enthalpies of related reactions are known. stackexchange.commdpi.com Computationally, the total energies obtained from DFT calculations can be used to predict reaction enthalpies.
The Gibbs free energy of formation (ΔGf°), which also accounts for entropy, is the ultimate arbiter of thermodynamic stability under constant pressure and temperature. It can also be calculated from first principles by computing the vibrational frequencies of the molecule to determine the entropic contribution. Knowledge of these thermodynamic quantities is crucial for understanding the stability of this compound relative to other rhenium oxides and for predicting its behavior in chemical reactions.
Prediction of Phase Stability and Potential Polymorphic Transformations
Theoretical predictions of phase stability and polymorphism are commonly performed using computational techniques like density functional theory (DFT). nih.gov Such studies can predict the relative energies of different crystal structures (polymorphs) and how they might transform under varying conditions of temperature and pressure. nih.gov Investigations into polymorphism are documented for various sesquioxides, such as those of iron (Fe₂O₃) and rare-earth elements (RE₂O₃), providing insight into their structural transitions. osti.govosti.gov However, no specific computational studies predicting the phase stability or potential polymorphic transformations for this compound (Re₂O₃) were found.
Surface Energy and Surface Reconstruction Modeling for this compound
The calculation of surface energy—the excess energy at the surface of a material compared to the bulk—is crucial for understanding phenomena like catalysis and crystal growth. kruss-scientific.comipc.org Computational models, typically employing slab geometries within DFT, are used to determine the energies of various crystal facets and predict how surfaces might reconstruct to minimize this energy. materialsproject.orgresearchgate.net While these methodologies have been applied to numerous oxides, including hematite (B75146) (α-Fe₂O₃), specific research detailing the surface energy and surface reconstruction modeling for this compound is absent from the available literature. researchgate.netdntb.gov.ua
Computational Simulation of Spectroscopic Signatures
The simulation of spectra provides a powerful tool for interpreting experimental results and understanding the electronic and vibrational properties of materials. cas.czspectroscopyonline.com
Predicted Vibrational Spectra (Infrared and Raman)
Computational methods can predict the infrared (IR) and Raman spectra of materials by calculating their vibrational modes. acs.orgkyoto-u.ac.jp These simulations help in assigning spectral features to specific atomic motions. While experimental Raman spectra have been studied for a series of rare-earth sesquioxides (RE₂O₃), and computational approaches have been applied to other oxides like δ-UO₃, similar predicted data for Re₂O₃ are not available. researchgate.netresearchgate.netresearchgate.net The available computational work on rhenium-containing compounds involves more complex systems like dirhenium coordination complexes. acs.org
Simulated Electronic Absorption and Emission Spectra
Time-dependent density functional theory (TD-DFT) is a common method for simulating electronic absorption and emission spectra, providing insights into electron transitions. mdpi.comresearchgate.net Such simulations have been performed for various molecules and dirhenium-containing organometallic complexes. acs.orgnih.gov However, there is no evidence of published research presenting simulated electronic spectra for the inorganic solid, this compound.
Advanced Spectroscopic and Structural Characterization Techniques
X-ray Diffraction Studies
X-ray diffraction (XRD) is a cornerstone technique for determining the crystal structure of materials. ceitec.cz By analyzing the pattern of diffracted X-rays, researchers can deduce the arrangement of atoms within a crystalline solid.
Single-crystal X-ray diffraction (SC-XRD) offers the most precise determination of a material's atomic arrangement, including unit cell dimensions, bond lengths, and bond angles. researchgate.net For Rhenium trioxide, SC-XRD studies have been fundamental in establishing its unique crystal structure.
These studies confirm that ReO₃ crystallizes in a primitive cubic unit cell belonging to the space group Pm-3m. wikipedia.orgmaterialsproject.org This structure is notably simple and is often compared to the perovskite (ABO₃) structure, but without the central 'A' cation. wikipedia.org In this arrangement, each rhenium atom is octahedrally coordinated to six oxygen atoms, and these ReO₆ octahedra are linked at their corners to form a three-dimensional network. wikipedia.orgmaterialsproject.org The Re-O-Re bonds are linear, with an angle of 180°.
Detailed SC-XRD analyses, sometimes performed under extreme conditions of pressure and temperature using diamond anvil cells, provide data on structural phase transitions and compressibility. cdnsciencepub.com For instance, studies on similar oxide systems like Fe₂O₃ demonstrate the power of single-crystal synchrotron XRD in revealing high-pressure polymorphs. cdnsciencepub.comcapes.gov.br
Table 1: Crystallographic Data for Rhenium Trioxide (ReO₃) from Single-Crystal XRD
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Cubic | wikipedia.orgmaterialsproject.org |
| Space Group | Pm-3m (No. 221) | wikipedia.orgmaterialsproject.org |
| Lattice Constant (a) | 3.742 Å - 3.77 Å | wikipedia.orgmaterialsproject.org |
| Formula Units (Z) | 1 | |
| Re-O Bond Length | ~1.88 Å | materialsproject.org |
| Re-O-Re Bond Angle | 180° | researchgate.net |
PXRD is also employed to monitor structural changes, such as those occurring during the conversion of amorphous rhenium oxide films into crystalline ReO₃ upon annealing. researchgate.net Furthermore, analysis of the peak broadening in PXRD patterns can yield information about crystallite size and lattice strain within the material. jetir.org
Synchrotron radiation sources produce high-intensity, tunable X-ray beams that enable advanced characterization techniques. mdpi.comscirp.org X-ray Absorption Spectroscopy (XAS), which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is particularly powerful for probing the local atomic environment and electronic state of specific elements.
XANES: The XANES region of the spectrum, near the absorption edge of an element, is sensitive to the oxidation state and coordination geometry of the absorbing atom. XANES studies at the Re L-edges have been used to investigate the formal valence and local symmetry of rhenium in various oxides, including ReO₃. researchgate.netcapes.gov.br These studies confirm the +6 oxidation state of rhenium in ReO₃. researchgate.net
EXAFS: The EXAFS region contains oscillations that result from the scattering of photoelectrons by neighboring atoms. Analysis of these oscillations provides quantitative information about the number, type, and distance of atoms surrounding the absorbing element. In-situ EXAFS studies have been used to track changes in the local structure of ReO₃, for example, during processes like hydrogen intercalation, revealing details about correlations in atomic thermal motion. researchgate.net
These synchrotron techniques are invaluable for studying materials under real operating conditions (in situ and operando studies), providing insights into catalytic mechanisms and structural transformations. researchgate.net
Powder X-ray Diffraction for Bulk Phase Identification and Crystallinity
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules and crystal lattices. jetir.org These methods are complementary and provide detailed information about chemical bonding, functional groups, and molecular structure. slideshare.netqualicer.org
FTIR spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations. osu.edu The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the chemical bonds present. For metal oxides, FTIR spectra are typically characterized by strong bands in the low-frequency region (below 1000 cm⁻¹) associated with metal-oxygen stretching and bending vibrations. uni-bonn.deresearchgate.net
FTIR analysis of oxide systems helps in identifying the structural groups present. researchgate.net While specific, detailed FTIR spectra solely for ReO₃ are not extensively discussed in the provided context, the technique is broadly applied to characterize oxide materials, often in conjunction with Raman spectroscopy to obtain a complete vibrational profile. scirp.orgosu.edu
Raman spectroscopy is a light-scattering technique that provides information on vibrational modes, similar to FTIR. researchgate.net However, the selection rules for Raman and FTIR are different, meaning they can often detect different vibrational modes, making them highly complementary. qualicer.org Raman spectroscopy is particularly effective for studying the structure of supported metal oxide catalysts, including rhenium oxides. nih.gov
Studies on supported rhenium oxide have shown that Raman spectroscopy can distinguish between different surface species and provide structural information. nih.gov For crystalline materials like ReO₃, Raman spectra are expected to show sharp peaks corresponding to the lattice phonon modes. The technique is sensitive to the material's crystallinity and can be used to differentiate between various oxide phases. wikidata.org For example, comparative studies on different metal oxides demonstrate that Raman spectra are sensitive to the out-of-plane bending and symmetric stretching vibrations of bridging oxygen species (M-O-M). osu.edu
Table 2: Mentioned Compounds and their PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| Dirhenium trioxide (Re₂O₃) | 4867583 easychem.org |
| Rhenium trioxide (ReO₃) | 102110 americanelements.comamericanelements.comwikipedia.org |
| Rhenium | 23947 fishersci.fi |
| Dirhenium heptoxide (Re₂O₇) | 123106 fishersci.atamericanelements.com |
| Rhenium(V) chloride | 83602 materialsproject.org |
| Dirhenium decacarbonyl | 518917 |
| Iron(III) oxide (Fe₂O₃) | Not explicitly provided for Fe₂O₃, but discussed in several sources. |
Fourier Transform Infrared (FTIR) Spectroscopy for Bond Vibrations
Electronic Spectroscopy
Electronic spectroscopy encompasses a group of techniques that probe the electronic structure of materials by observing the transitions of electrons between different energy levels upon interaction with electromagnetic radiation.
UV-Visible and Diffuse Reflectance Spectroscopy for Electronic Transitions and Band Gap Analysis
UV-Visible (UV-Vis) absorption and Diffuse Reflectance Spectroscopy (DRS) are fundamental techniques for investigating the electronic properties of semiconductor and insulator materials. sustech.edu.cnresearchgate.net These methods measure the absorption or reflection of light in the ultraviolet and visible regions, which corresponds to the energy required to excite electrons from the valence band to the conduction band. sustech.edu.cn The energy difference between these bands is known as the band gap (Eg), a critical parameter that defines a material's electronic and optical characteristics. sustech.edu.cnresearchgate.net
For a powdered or opaque sample like a metal oxide, DRS is particularly suitable. researchgate.net In a DRS measurement, the diffusely reflected light from the sample is collected and analyzed. iiarjournals.org The resulting data can be transformed using the Kubelka-Munk equation to generate a spectrum analogous to an absorption spectrum. iiarjournals.org From this, the band gap energy can be determined by plotting a function of the absorption coefficient against photon energy (a Tauc plot) and extrapolating the linear portion of the curve to the energy axis. nanochemres.orgiieta.org
While these techniques are standard for characterizing metal oxides, specific experimental UV-Vis or Diffuse Reflectance spectra and detailed analyses of electronic transitions or the band gap for pure this compound (Re₂O₃) are not extensively documented in publicly available scientific literature.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electrons and Oxidation States
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for studying materials that possess unpaired electrons. mdpi.com It is particularly powerful for characterizing paramagnetic species, including transition metal ions and organic radicals. wiley-vch.de The technique provides detailed information about the oxidation state, coordination environment, and electronic structure of the paramagnetic center. springernature.com
In this compound, rhenium exists in the +3 oxidation state (Re(III)). A Re(III) ion has a 5d⁴ electron configuration, which results in unpaired electrons, making Re₂O₃ a paramagnetic compound. Therefore, EPR spectroscopy is a theoretically applicable and valuable tool for its characterization. An EPR experiment on Re₂O₃ would be expected to yield a characteristic spectrum resulting from the interaction of the unpaired electrons with an external magnetic field. The precise features of the spectrum, such as the g-factor and hyperfine coupling constants from the interaction with rhenium's magnetic nuclei (¹⁸⁵Re and ¹⁸⁷Re, both with nuclear spin I = 5/2), would provide direct insight into the electronic ground state and local coordination geometry of the Re(III) ions within the oxide lattice. wiley-vch.dersc.org
However, despite its theoretical applicability, specific EPR spectra and detailed research findings for this compound are not readily found in the surveyed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment and dynamics in solid materials. Rhenium has two NMR-active isotopes, ¹⁸⁵Re and ¹⁸⁷Re, both of which have a nuclear spin of I = 5/2. huji.ac.il
The application of solid-state NMR (ssNMR) to rhenium compounds is, however, exceptionally challenging. Both ¹⁸⁵Re and ¹⁸⁷Re nuclei possess large nuclear quadrupole moments, which interact strongly with local electric field gradients (EFGs) at the nucleus. rsc.org This interaction, known as the quadrupole interaction, is often very strong in rhenium compounds and leads to extremely broad NMR signals, often spanning several megahertz. huji.ac.ilrsc.org This severe broadening can make the signals difficult or impossible to detect with standard NMR equipment. huji.ac.il
Of the two isotopes, ¹⁸⁷Re is generally preferred for NMR studies as it is more sensitive and typically produces slightly less broad signals compared to ¹⁸⁵Re. huji.ac.il While ssNMR studies have been successfully conducted on highly symmetric rhenium compounds like perrhenates (e.g., KReO₄) and the metallic ReO₃, where the quadrupolar broadening is manageable, the application to less symmetric, paramagnetic materials like this compound is significantly more complex. rsc.orgrsc.org Consequently, there are no reported NMR spectra or related research findings for this compound in the scientific literature.
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the elemental composition of a sample, the masses of its constituent molecules, and to elucidate molecular structure through fragmentation analysis. scispace.com When a molecule is introduced into the mass spectrometer, it is ionized, forming a molecular ion (M⁺). scispace.com The m/z value of this ion provides the molecular weight of the compound.
The energetically unstable molecular ion often breaks apart into smaller, charged fragments. scispace.com The pattern of these fragments is unique to the molecule's structure and the ionization technique used. Analysis of these fragmentation patterns can help confirm the structure of a compound. scispace.com For inorganic compounds like metal oxides, high-temperature techniques such as Knudsen Effusion Mass Spectrometry (KEMS) can be used to study the composition of vapor species and thermodynamic properties. nasa.gov Alternatively, time-of-flight mass spectrometry coupled with rapid heating can be used to analyze decomposition products, such as the release of oxygen from metal oxides. ucr.edu
A mass spectrometric analysis of this compound would be expected to confirm its stoichiometry. However, detailed mass spectra and fragmentation analyses specific to this compound are not available in the reviewed literature.
Electron Microscopy Techniques (e.g., SEM, TEM) for Morphology and Microstructure
Electron microscopy techniques are indispensable for visualizing the physical characteristics of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) directs a focused beam of electrons onto a sample's surface, generating signals that reveal information about its external morphology, such as texture, shape, and size of particles or grains. rsc.orgresearchgate.net SEM is widely used to study the surface topography of powdered samples, thin films, and bulk materials. researchgate.net
Transmission Electron Microscopy (TEM) operates by passing a beam of electrons through an ultrathin specimen. frontiersin.org The interaction of the electrons with the sample as they pass through provides high-resolution images of the material's internal microstructure, including its crystal structure, grain boundaries, and any defects. frontiersin.orgcapes.gov.br
For this compound, SEM analysis would provide clear images of its particle shape, size distribution, and degree of agglomeration. TEM analysis would offer deeper insight into the crystallinity of the particles, the arrangement of atoms within the lattice, and the presence of any structural imperfections. While these techniques are routinely applied to characterize metal oxides, capes.gov.brresearchgate.netuniv-ovidius.ro specific SEM or TEM micrographs and detailed morphological or microstructural studies focused solely on this compound are not prevalent in the existing scientific literature.
Reactivity and Reaction Mechanisms of Dirhenium Trioxide Systems
Redox Chemistry and Electrochemistry
The redox behavior of dirhenium trioxide is central to its chemical properties, with the +3 oxidation state of rhenium being a key feature. researchgate.net Rhenium is known to exist in a wide range of oxidation states, from -3 to +7, with +3, +4, and +7 being the most common. This variety of stable oxidation states suggests a rich redox chemistry for its compounds.
Investigation of Electrochemical Behavior and Potentially Accessible Oxidation States
Specific electrochemical studies on solid this compound are not extensively documented in publicly available literature. However, experimental studies on the dissolution of rhenium oxides provide insight into the accessible oxidation states of Re₂O₃ in solution. It has been reported that this compound is unstable in aqueous solutions. researchgate.net It undergoes a disproportionation reaction, which involves the simultaneous oxidation and reduction of the rhenium(III) centers. researchgate.net This reaction yields elemental rhenium (Re⁰) and hydrous rhenium(IV) oxide (ReO₂). researchgate.net
This instability makes it unlikely that an aqueous Re³⁺ species, such as ReO₂⁻, would be generated from the dissolution of Re₂O₃. researchgate.net Under oxidizing conditions, the oxide is prone to producing the perrhenate (B82622) ion (ReO₄⁻), where rhenium is in the +7 oxidation state. researchgate.net In anoxic conditions, the reaction with water can lead to the formation of an aqueous Re⁴⁺ species, such as ReO(OH)₂ or Re(OH)₄, and H₂, or alternatively, perrhenate and elemental rhenium. researchgate.net
The potentially accessible oxidation states for rhenium starting from this compound are summarized in the table below.
| Initial Species | Condition | Resulting Rhenium Oxidation State(s) | Products |
| This compound (Re₂O₃) | Aqueous solution | 0, +4 | Re (metal), ReO₂ (hydrous) |
| This compound (Re₂O₃) | Oxidizing aqueous solution | +7 | ReO₄⁻ |
| This compound (Re₂O₃) | Anoxic aqueous solution | +4, 0 or +7, 0 | ReO(OH)₂/Re(OH)₄, H₂ or ReO₄⁻, Re |
Electron Transfer Kinetics and Mechanisms
Detailed kinetic studies of electron transfer specifically for this compound are scarce. However, the disproportionation reaction in aqueous media implies that the electron transfer processes are thermodynamically favorable. The mechanism of this disproportionation likely involves the interaction of water molecules with the oxide surface, facilitating the rearrangement of the rhenium-oxygen bonds and the subsequent redox transformations.
In the broader context of dirhenium complexes, redox reactions have been studied more extensively. For instance, chemical redox reactions of multiply-bonded dirhenium phosphine (B1218219) complexes have been investigated using cobaltocene (B1669278) as a reductant and nitrosonium hexafluorophosphate (B91526) as an oxidant. diva-portal.org Bimetallic dirhenium complexes with bridging ligands have also been shown to undergo ligand-centered reductions, where the electron is added to the ligand rather than the metal center. stanford.edu While these systems are different from the simple oxide, they illustrate the capacity of dirhenium species to participate in a variety of electron transfer processes.
Ligand Substitution and Exchange Dynamics within Dirhenium Oxide Coordination Spheres
The inherent instability of this compound in aqueous solutions complicates the study of simple ligand substitution reactions. researchgate.net Any potential ligand exchange is likely to be coupled with the redox chemistry of the compound.
Mechanistic Studies of Associative, Dissociative, and Interchange Pathways
Specific mechanistic studies for ligand substitution on this compound are not available. In general, ligand exchange at a metal center in an oxide can occur through several pathways. An associative mechanism would involve the initial addition of a new ligand to the coordination sphere of the rhenium atom, forming a higher-coordinate intermediate, followed by the departure of an original ligand (an oxygen atom in the oxide lattice or a surface hydroxyl group). A dissociative mechanism would proceed via the initial breaking of a bond between a rhenium atom and a lattice oxygen, creating a lower-coordinate intermediate that then accepts the incoming ligand. An interchange mechanism would be a concerted process where the incoming ligand enters the coordination sphere as the original ligand is leaving.
For solid metal oxides, these reactions would occur at the surface. The reaction of Re₂O₃ with water to form hydrous ReO₂ can be viewed as a complex ligand exchange process where water molecules act as ligands and facilitate the breaking and forming of bonds, leading to a change in the oxidation state and structure. researchgate.net
Influence of Ancillary Ligands on Reaction Rates and Selectivity
While there is no specific information on the effect of ancillary ligands on this compound itself, studies on other dirhenium complexes provide some insights. In dirhenium carbonyl complexes, for example, the carbonyl ligands can be displaced by other ligands such as phosphines. acs.org The nature of the entering ligand, including its size and electronic properties, can influence the rate and outcome of the substitution reaction. acs.org For instance, in some hydrido sulfido bridged dirhenium complexes, ligands with small cone angles can lead to the formation of isomers, while bulky ligands may only yield a single isomer due to steric hindrance. acs.org It can be inferred that for the surface of this compound, the nature of potential incoming ligands (e.g., their hardness/softness, size, and chelating ability) would similarly influence the reactivity, though this remains to be experimentally verified.
Reactions with Lewis Acids and Bases: Adduct Formation and Structural Rearrangements
The interaction of metal oxides with Lewis acids and bases is a fundamental aspect of their chemistry. A Lewis acid is an electron-pair acceptor, while a Lewis base is an electron-pair donor. researchgate.net
The oxygen atoms in the this compound lattice possess lone pairs of electrons and can therefore be expected to act as Lewis base sites, capable of reacting with Lewis acids. The rhenium(III) centers, being electron-deficient, could potentially act as Lewis acid sites, reacting with Lewis bases.
A prime example of a reaction with a Lewis base is the interaction of Re₂O₃ with water. researchgate.net Water acts as a Lewis base, donating an electron pair to the rhenium center, which likely initiates the disproportionation reaction leading to the formation of elemental rhenium and hydrous rhenium(IV) oxide.
While specific studies on the reaction of Re₂O₃ with other Lewis acids are not found, it is known that other metal oxides can react with Lewis acids. For example, nonmetal oxides can act as Lewis acids and react with oxide ions (Lewis bases). researchgate.net In the context of dirhenium complexes, the interaction of Lewis acids with oxo-bridged diruthenium complexes has been shown to shift their redox potentials, indicating a direct interaction with the oxo bridge. It is plausible that strong Lewis acids could interact with the oxygen atoms of this compound, potentially leading to structural rearrangements or influencing its catalytic activity, though this is speculative without direct experimental evidence.
The table below summarizes the potential Lewis acid-base reactivity of this compound.
| Re₂O₃ component | Reactant type | Potential Reaction |
| Oxygen atoms (lone pairs) | Lewis Acid | Adduct formation, potential for structural change or catalysis. |
| Rhenium(III) centers | Lewis Base | Adduct formation, initiation of redox reactions (e.g., disproportionation with water). |
Thermal and Chemical Decomposition Pathways
Specific data on the thermal and chemical decomposition pathways of this compound (Re₂O₃) is sparse. However, general principles of rhenium chemistry and the behavior of other rhenium oxides can provide some context.
Rhenium oxides, in general, are known to be volatile at elevated temperatures. For instance, upon heating, rhenium metal reacts with oxygen to form the volatile rhenium heptoxide (Re₂O₇). webelements.com The thermal behavior of other rhenium oxides, such as rhenium trioxide (ReO₃), has been studied, and it is known to undergo disproportionation at 400 °C under vacuum to yield rhenium heptoxide (Re₂O₇) and rhenium dioxide (ReO₂). wikipedia.org The thermal decomposition of organic precursors of rhenium has been shown to yield nanosized particles of ReO₃ at temperatures below 400 °C in air. slu.se In an inert atmosphere, these precursors can decompose to form ReO₃ or other mixed-metal oxides. slu.se
The chemical reactivity of rhenium oxides often involves redox reactions. Metal oxides can generally react with acids and strong reducing agents. americanelements.com For example, rhenium trioxide reacts with concentrated nitric acid to produce perrhenic acid (HReO₄). wikipedia.org The gas-phase reactions of rhenium oxide anions, [ReOₓ]⁻ (where x = 2-4), have been studied with various organic substrates, though reactivity was only observed between [ReO₂]⁻ and acetic acid. nih.gov
It is plausible that this compound, under thermal stress, might also disproportionate or react with atmospheric oxygen to form more stable higher oxides like Re₂O₇. Chemical decomposition could likely be induced by strong acids or potent reducing or oxidizing agents, leading to the formation of other rhenium species. However, without specific experimental data for Re₂O₃, these remain extrapolations based on the known chemistry of other rhenium compounds.
Photochemical Reactivity and Light-Induced Transformations
There is a significant lack of specific information regarding the photochemical reactivity and light-induced transformations of this compound (Re₂O₃) in the available scientific literature. Research in the photochemistry of rhenium compounds has largely concentrated on organometallic complexes, particularly those containing diimine ligands, which exhibit rich photophysical and photochemical properties. researchgate.net These properties are central to applications in areas like CO₂ reduction and the development of photosensitizers. researchgate.net
Studies on the photochemistry of rhenium often involve complexes like dirhenium decacarbonyl (Re₂(CO)₁₀) or various rhenium(I) and rhenium(III) coordination compounds. acs.org For instance, the photolysis of certain rhenium(III) complexes can generate reactive oxo species. acs.org The solid-state photochemistry of dirhenium carboxylates has also been investigated, leading to the deposition of rhenium oxide thin films, although the specific oxide is not always identified as Re₂O₃. semanticscholar.org
While some metal oxides are known to be photocatalytically active, there is no readily available research indicating that this compound possesses significant photochemical reactivity or undergoes specific light-induced transformations. Any such properties would likely be tied to the electronic structure of Re₂O₃ and its ability to absorb light and generate excited states, but this has not been a focus of published research.
Catalytic Applications and Mechanistic Insights
Theoretical Predictions for Catalytic Activity and Selectivity
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting the catalytic behavior of rhenium compounds. researchgate.net Theoretical models help in understanding reaction mechanisms and forecasting the potential for catalytic activity and selectivity. For instance, DFT calculations have been used to analyze the electronic structures of dimolybdenum-N₂ complexes with pincer ligands, providing insights applicable to analogous dirhenium systems. These theoretical approaches can elucidate the reaction pathways and the influence of different ligands on the catalytic performance.
Relativistic effects also play a crucial role, especially when comparing elements within the same group, such as technetium and rhenium. Theoretical modeling indicates that relativistic effects are more significant for the 5d element rhenium, influencing the reaction free energies and activation barriers. acs.org This understanding is vital for designing catalysts with desired reactivity. acs.org
Potential Roles in Oxidation and Reduction Catalysis
Rhenium oxides are versatile catalysts for both oxidation and reduction reactions. Dirhenium heptoxide (Re₂O₇), a related oxide, serves as a precursor to organorhenium oxides like methylrhenium trioxide (MTO), which are effective catalysts for olefin oxidation. fishersci.no These catalysts can facilitate a wide range of oxidative transformations. fishersci.no
In the realm of reduction catalysis, rhenium complexes have demonstrated significant activity. For example, rhenium bipyridyl carbonyl complexes are robust and well-characterized catalysts for the electrochemical reduction of carbon dioxide. rsc.org Mechanistic studies have shown that reduced rhenium complexes can act as stable and selective catalysts for the deoxygenation of nitrous oxide. acs.orgnih.gov The catalytic cycle often involves the initial reduction of the rhenium complex to generate an active species that then interacts with the substrate. acs.org
The catalytic activity of rhenium compounds in oxidation is not limited to synthetic applications. Rhenium-nickel oxides have been reported as efficient catalysts for the water-gas shift reaction. mdpi.com Furthermore, dirhenium decacarbonyl, in conjunction with hexarhodium dodecacarbonyl, has been shown to catalyze the homogeneous oxidation of alcohols and ketones to produce carboxylic acids like adipic acid. osti.gov
Exploration in Olefin Metathesis and Other Organic Transformations
Rhenium-based catalysts, particularly those derived from dirhenium heptoxide, are highly effective for olefin metathesis. fishersci.no Rhenium heptoxide supported on alumina (B75360) is a well-known catalyst for this reaction, capable of operating efficiently even at room temperature. mdpi.comacs.org The catalytic activity is influenced by the support material, with alumina-containing supports generally showing higher efficacy. osti.gov
The mechanism of olefin metathesis catalyzed by supported rhenium oxides is thought to involve the formation of oxometalla-cyclobutane intermediates. mdpi.com The activation of internal olefins is a key step in initiating the catalytic cycle. mdpi.com
Beyond olefin metathesis, rhenium catalysts are active in a variety of other organic transformations:
Dehydration and Rearrangement: Dirhenium heptoxide is used as a reagent for the dehydration and rearrangement of allylic alcohols, oximes, and amides. fishersci.nonih.gov
Cycloadditions: Methylrhenium trioxide (MTO), derived from dirhenium heptoxide, catalyzes the cycloaddition of ethyl diazoacetate with imines, olefins, and carbonyl compounds to form aziridines, cyclopropanes, and epoxides, respectively. scispace.com
Ether and Amine Synthesis: MTO is also the first transition metal complex shown to catalyze the direct formation of ethers from alcohols in trace amounts. acs.org It also facilitates the direct amination of alcohols to produce secondary and tertiary amines. acs.org
Heterogeneous versus Homogeneous Catalysis Paradigms for Dirhenium Trioxide
Rhenium catalysts can function under both heterogeneous and homogeneous conditions, with the choice of paradigm influencing the catalyst's performance and industrial applicability. essentialchemicalindustry.orgwikipedia.org
Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which is often preferred in industrial settings for ease of separation from the products. essentialchemicalindustry.orgchemistrystudent.com Supported rhenium oxide catalysts, such as Re₂O₇ on alumina, are prime examples of heterogeneous systems used in processes like olefin metathesis. acs.orgessentialchemicalindustry.org The support material plays a critical role, affecting the dispersion and nature of the active rhenium species. osti.govlehigh.edu The interaction between the rhenium oxide and the support can influence the catalyst's activity and selectivity. lehigh.edu
Homogeneous Catalysis: Homogeneous catalysts exist in the same phase as the reactants and often exhibit higher selectivity. researchgate.net Organometallic rhenium complexes, such as MTO and dirhenium decacarbonyl, are effective homogeneous catalysts. osti.govcapes.gov.br For instance, MTO catalyzes a wide array of organic transformations in solution. scispace.comacs.org While homogeneous catalysis can offer superior selectivity, challenges related to catalyst separation and recycling remain. researchgate.net The development of strategies to bridge the gap between these two paradigms, for example, by anchoring homogeneous catalysts onto solid supports, is an active area of research.
Investigation of Active Sites and Reaction Intermediates under Catalytic Conditions
Understanding the nature of active sites and reaction intermediates is crucial for optimizing catalytic processes. For supported rhenium oxide catalysts, the active sites are the surface rhenium oxide species. lehigh.edu The structure and properties of these sites are influenced by factors such as the type of support, the rhenium loading, and the presence of any additives. lehigh.edu
In olefin metathesis, the catalytically active sites are believed to be specific surface rhenium oxide species. osti.gov Not all rhenium sites on a support are necessarily active; the activation of these sites can be facilitated by the acidic properties of the support material. osti.gov
The investigation of reaction intermediates provides insight into the catalytic mechanism. In many rhenium-catalyzed reactions, organorhenium species act as key intermediates. For example, in oxidations catalyzed by MTO, peroxo complexes formed from the reaction of MTO with hydrogen peroxide are the active oxidizing agents. scispace.com In olefin metathesis, the formation of a metallacyclobutane intermediate is a widely accepted part of the mechanism. mdpi.com The study of these transient species, often through spectroscopic techniques and theoretical calculations, is essential for a complete understanding of the catalytic cycle.
Solid State Chemistry and Materials Science Aspects
Polymorphism and Pressure-Induced Phase Transitions
Dirhenium trioxide is part of a broader class of rhenium oxides, with rhenium trioxide (ReO₃) being a particularly well-studied related compound. wikipedia.org While information specifically on this compound's polymorphism is limited, the behavior of the more common rhenium trioxide (ReO₃) under pressure provides valuable insights.
Intercalation Chemistry with Ions and Small Molecules
Intercalation chemistry involves the insertion of guest species, such as ions or small molecules, into the structure of a host material. numberanalytics.com This process is common in layered compounds and materials with tunnel structures, leading to significant changes in the host's properties. numberanalytics.comlibretexts.org
The ability of a material to undergo intercalation is influenced by factors like its crystal structure, the size of the guest species, and the nature of the host-guest interactions, which can be ionic, covalent, or van der Waals forces. numberanalytics.com For example, in α-Zirconium Phosphate (α-ZrP), cations smaller than 2.63 Å and various small molecules can be intercalated within its layers. researchgate.net
While direct studies on the intercalation chemistry of this compound are not prevalent, the principles of intercalation suggest that if Re₂O₃ possesses a suitable layered or open framework structure, it could potentially host small ions or molecules. The success of such intercalation would depend on the thermodynamics and kinetics of the process, influenced by temperature, pressure, and the concentration of the guest species. numberanalytics.com The reversible nature of intercalation is crucial for applications like batteries, where ions are repeatedly inserted and removed from electrode materials. libretexts.org
Defect Chemistry and Non-Stoichiometry
Non-stoichiometric compounds are those whose elemental composition cannot be represented by a ratio of small integers. wikipedia.org This phenomenon is common in metal oxides and arises from crystallographic defects, such as missing atoms (vacancies) or extra atoms packed into the lattice. wikipedia.org These defects are crucial as they can significantly influence the material's electrical and chemical properties. wikipedia.org
The presence of defects like oxygen vacancies is often essential for the functionality of oxide materials in applications such as catalysis. frontiersin.orgnih.gov These vacancies can create pathways for ion migration, which is critical for devices like oxygen sensors and solid-state batteries. wikipedia.org While specific research on the defect chemistry of this compound is sparse, it is plausible that it exhibits non-stoichiometry, which would play a significant role in its properties and potential applications.
Surface Chemistry and Adsorption Phenomena
Surface chemistry investigates the chemical processes occurring at the interface between two phases, such as a solid and a gas or a solid and a liquid. prutor.ai A key aspect of surface chemistry is adsorption, the accumulation of molecules (adsorbate) on the surface of a material (adsorbent). prutor.aisolubilityofthings.com
Adsorption can be classified into two main types:
Physisorption: This involves weak van der Waals forces between the adsorbate and the adsorbent. It is a reversible process with low enthalpy changes. solubilityofthings.comresearchgate.net
Chemisorption: This involves the formation of chemical bonds (covalent or ionic) between the adsorbate and the adsorbent. It is a stronger, more specific interaction with higher enthalpy changes. researchgate.netebsco.com
The efficiency of adsorption is influenced by the properties of the adsorbent, such as its surface area and porosity, as well as external conditions like temperature and pressure. solubilityofthings.com For gaseous systems, increasing pressure generally enhances adsorption. solubilityofthings.com
The surface of an oxide can become charged through various mechanisms, including the reaction with H⁺ and OH⁻ ions in an aqueous environment or the adsorption of ionic species. europa.eu This surface charge is an important factor in colloidal stability and the interaction of the material with its surroundings. europa.eu Although detailed studies on the surface chemistry of this compound are limited, these fundamental principles would govern its interactions at interfaces.
Crystallographic Modifications Induced by Synthesis Conditions
The synthesis conditions play a critical role in determining the crystal structure and, consequently, the properties of a material. mdpi.com Factors such as temperature, pressure, pH, and the choice of solvent can influence the final crystallographic phase. mdpi.com
For instance, in the synthesis of some coordination complexes, variations in temperature can lead to the crystallization of different polymorphs with distinct space groups. mdpi.com Similarly, the pH of the reaction solution can dictate the formation of different polymeric structures. mdpi.com
In the context of rhenium oxides, different synthesis routes can yield different products. For example, rhenium trioxide (ReO₃) can be formed by the reduction of rhenium(VII) oxide (Re₂O₇) with carbon monoxide or elemental rhenium at specific temperatures. wikipedia.org The decomposition of ammonium (B1175870) perrhenate (B82622) in an argon atmosphere also leads to the formation of rhenium trioxide, which can further decompose to rhenium dioxide. mdpi.com
The formation of mixed-oxide solid solutions, such as ReₓW₁₋ₓO₃, can be achieved through methods like reactive DC magnetron sputtering followed by annealing. nih.gov The resulting crystallographic phase in these mixed oxides is dependent on the synthesis parameters. nih.gov These examples highlight the significant influence of synthesis conditions on the resulting crystal structure of rhenium-based oxides, and similar principles would apply to the synthesis of specific polymorphs of this compound.
Future Directions and Interdisciplinary Research Opportunities
Development of Novel and Controlled Synthesis Routes for Phase-Pure Dirhenium Trioxide
The synthesis of phase-pure this compound remains a significant challenge, hindering a thorough investigation of its intrinsic properties. Current methods often lack the precise control needed to prevent the formation of other rhenium oxide phases. Future research must focus on developing sophisticated synthesis protocols that offer mastery over stoichiometry, crystallinity, and morphology.
Promising avenues for exploration include:
Chemical Vapor Deposition (CVD): The use of organorhenium precursors, such as methyltrioxorhenium(VII) (MTO), in CVD processes could enable the deposition of high-purity rhenium oxide thin films. google.com By carefully controlling parameters like temperature, pressure, and precursor flow rates, it may be possible to selectively deposit Re₂O₃.
Sol-Gel and Co-Precipitation Methods: Techniques widely used for other metal oxides, such as iron oxides, could be adapted for this compound. ripublication.comresearchgate.net These wet-chemical routes can offer low-temperature pathways to nanostructured materials, potentially yielding high-surface-area Re₂O₃ powders with unique catalytic or electronic properties.
Controlled Reduction of Higher Oxides: Investigating the precise reduction of dirhenium heptoxide (Re₂O₇) using novel reducing agents and under controlled atmospheric conditions could yield phase-pure Re₂O₃. wikipedia.org Advanced techniques could provide the fine thermodynamic control necessary to stop the reduction at the desired Re(III) oxidation state.
A comparative table of potential synthesis approaches is presented below.
| Synthesis Method | Potential Advantages for Re₂O₃ | Key Parameters to Control |
| Chemical Vapor Deposition (CVD) | High purity, thin-film growth, crystalline control | Substrate temperature, precursor choice, gas flow rates |
| Sol-Gel Synthesis | Nanoparticle formation, high surface area, low temperature | pH, precursor concentration, aging time, calcination temperature |
| Controlled Reduction | Direct conversion from available precursors | Reducing agent, temperature, reaction time, atmosphere |
Application of Advanced In-Situ Spectroscopic Probes for Reaction Monitoring
Understanding the formation mechanism of this compound is crucial for optimizing synthesis protocols. Advanced in-situ spectroscopic techniques allow for real-time monitoring of chemical reactions, providing invaluable insights into reaction kinetics, intermediate species, and transformation pathways.
Future research should leverage these probes:
In-Situ Raman and IR Spectroscopy: These techniques can track changes in vibrational modes as precursors convert to the final oxide material. For instance, monitoring the disappearance of Re=O stretching modes from Re₂O₇ and the emergence of new bands corresponding to Re-O bonds in Re₂O₃ can elucidate the reaction pathway. core.ac.uknih.gov This approach has been successfully used to study supported rhenium oxide catalysts. core.ac.uk
In-Situ X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is highly sensitive to the local coordination environment and oxidation state of the rhenium atoms. researchgate.net Applying in-situ XAS during synthesis would allow for direct observation of the evolution of the Re oxidation state from precursors to the final Re(III) state in Re₂O₃. researchgate.net
These spectroscopic tools can provide a molecular-level understanding of the synthesis process, which is essential for the rational design of improved synthetic routes. nih.govrsc.org
Integration of Machine Learning and Artificial Intelligence for Materials Discovery and Optimization
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing materials science by accelerating the discovery and optimization of new materials. researchgate.netarxiv.org Applying these computational tools to this compound represents a significant opportunity to unlock its potential.
Key interdisciplinary applications include:
Predicting Material Properties: ML models can be trained on existing data from other metal oxides to predict the electronic, magnetic, and catalytic properties of Re₂O₃. acs.org This can guide experimental efforts by identifying promising areas for investigation.
Accelerating Synthesis Discovery: AI algorithms can analyze vast parameter spaces in synthesis protocols (e.g., temperature, pressure, reactant concentrations) to identify optimal conditions for producing phase-pure Re₂O₃. researchgate.netosti.gov This approach can drastically reduce the time and cost associated with experimental trial-and-error. arxiv.org
Mining Existing Literature: Natural Language Processing (NLP), a subset of AI, can be used to mine scientific literature to extract latent information and establish relationships between synthesis parameters and material outcomes for rhenium compounds and other oxides, providing a data-driven foundation for new experimental designs. acs.org
Establishing Structure-Reactivity Relationships through Correlated Experimental and Theoretical Studies
A fundamental understanding of how the atomic and electronic structure of this compound dictates its reactivity is essential for designing functional materials. This requires a synergistic approach that combines experimental characterization with theoretical modeling.
Future research should focus on:
Correlated Spectroscopy and Computational Modeling: Experimental data from techniques like XPS and UPS, which probe electronic structure, can be directly compared with theoretical results from Density Functional Theory (DFT) calculations. researchgate.net This correlation allows for the validation of theoretical models and a deeper interpretation of experimental spectra.
Modeling Reaction Mechanisms: DFT can be used to model reaction pathways on the surface of Re₂O₃, for example, in catalytic applications. By calculating activation energies for different reaction steps, researchers can predict the most likely mechanisms. dlr.de
Investigating Defect Structures: Theoretical models can predict the formation energies and electronic impact of structural defects, such as oxygen vacancies, which often play a crucial role in the reactivity of metal oxides.
By establishing robust structure-reactivity relationships, scientists can rationally design this compound materials with tailored properties for specific applications, such as catalysis or electronics. dlr.de
Exploration of Hybrid Materials Incorporating this compound Moieties
Incorporating this compound as a functional building block into larger, multi-component systems can lead to novel hybrid materials with emergent properties. This approach leverages the potential synergistic interactions between the Re₂O₃ moiety and other components.
Promising areas for the development of hybrid materials include:
Polymer and Metal-Organic Framework (MOF) Composites: Dispersing Re₂O₃ nanoparticles within polymer matrices or synthesizing MOFs with dirhenium nodes could create materials with enhanced catalytic activity, gas separation capabilities, or unique photophysical properties. The synthesis of dirhenium complexes with various organic linkers provides a foundation for this approach. researchgate.netrsc.org
Heterostructured Nanomaterials: Creating interfaces between this compound and other nanomaterials, such as other metal oxides or fullerenes, can lead to novel electronic properties. whiterose.ac.ukrsc.org For example, designing a heterostructure with a specific band alignment could be beneficial for photocatalysis or sensor applications.
Surface Functionalization: Modifying the surface of Re₂O₃ with organic ligands or other metal complexes could be used to tune its surface chemistry and reactivity. The extensive chemistry of dirhenium carboxylate and carbonyl complexes suggests that a rich surface chemistry could be developed. researchgate.netacs.org
The combination of this compound with other materials at the nanoscale opens a vast design space for creating advanced functional materials with properties that are not achievable with the individual components alone. whiterose.ac.uk
Q & A
Q. What are the recommended methods for synthesizing dirhenium trioxide in a laboratory setting?
this compound synthesis typically involves controlled oxidation of rhenium metal or reduction of higher-valent rhenium compounds under inert atmospheres. For example, hydrothermal methods or solid-state reactions with precise temperature gradients (e.g., 300–500°C) can yield phase-pure samples. Key steps include rigorous purification of precursors and real-time monitoring using thermogravimetric analysis (TGA) to track reaction progress .
Q. How can researchers characterize the structural properties of this compound using crystallographic techniques?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELX-97 or SHELXL for refinement, researchers can resolve bond lengths, coordination geometries, and lattice parameters. Powder XRD paired with Rietveld refinement is recommended for polycrystalline samples. Synchrotron radiation sources enhance resolution for detecting subtle structural distortions .
Q. What safety protocols should be followed when handling this compound in experimental settings?
this compound may pose oxidative hazards. Protocols include:
- Using fume hoods and personal protective equipment (PPE) to prevent inhalation or skin contact.
- Storing in airtight, corrosion-resistant containers away from reducers.
- Regular peroxide testing if solvents like ethers are used, following OSHA guidelines for chemical stability assessment .
Advanced Research Questions
Q. How can computational modeling, such as density functional theory (DFT), be applied to predict the electronic structure of this compound complexes?
DFT calculations can model electronic configurations, ligand-field effects, and redox potentials. For dirhenium systems, basis sets like LANL2DZ (for Re) and B3LYP functionals are effective. Validate predictions with experimental X-ray absorption spectroscopy (XAS) or cyclic voltammetry. Open-source software (e.g., ORCA) and repositories like Zenodo provide workflows for reproducibility .
Q. What experimental approaches are used to assess the role of this compound in modulating resistance to cytostatic agents in cancer models?
In vivo tumor models (e.g., rat T8/T8* groups) treated with dirhenium-trioxide-cisplatin combinations can evaluate resistance mechanisms. Key metrics include ceruloplasmin levels (via ELISA) and tumor volume regression. Dose-response curves and immunohistochemistry help quantify synergistic effects and apoptotic pathways .
Q. How can researchers address contradictions in spectroscopic data when analyzing this compound reaction pathways?
Contradictions often arise from intermediate species or solvent effects. Triangulate data using:
- Time-resolved FTIR to capture transient intermediates.
- Multivariate analysis (e.g., PCA) to deconvolute overlapping spectral peaks.
- Comparative studies with isotopically labeled analogs (e.g., ^18O) to track oxygen exchange .
Methodological Considerations
Q. What statistical methods are critical for analyzing this compound’s bioactivity data?
Use ANOVA for dose-dependent studies and Kaplan-Meier survival analysis for in vivo efficacy. For skewed datasets (e.g., ceruloplasmin levels in heterogeneous tumor samples), non-parametric tests like Mann-Whitney U are preferable. Report effect sizes and confidence intervals to contextualize significance .
Q. How should researchers validate the purity of this compound samples in catalytic studies?
Combine inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis with X-ray photoelectron spectroscopy (XPS) to confirm oxidation states. Chromatographic techniques (e.g., HPLC-ICP) detect trace impurities. Cross-reference with crystallographic data to ensure phase homogeneity .
Data Reproducibility and Reporting
Q. What standards should be followed when reporting crystallographic data for this compound complexes?
Adopt CIF (Crystallographic Information File) formats and deposit data in repositories like the Cambridge Structural Database (CSD). Include refinement parameters (R-factors, residual density) and thermal displacement parameters. Use checkCIF validation to identify systematic errors .
Q. How can researchers ensure reproducibility in this compound-based electrochemical studies?
Standardize conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
